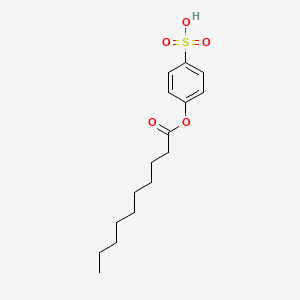
4-(Decanoyloxy)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Decanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a decanoyloxy group at the 4-position and a sulfonic acid group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decanoyloxy)benzene-1-sulfonic acid typically involves the esterification of 4-hydroxybenzenesulfonic acid with decanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Decanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Decanoyloxy)benzene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Investigated for its potential as a bioactive compound in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Decanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. Additionally, the decanoyloxy group enhances the compound’s hydrophobic interactions, contributing to its surfactant properties.
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, lacking the decanoyloxy group.
Dodecylbenzenesulfonic acid: Similar structure but with a longer alkyl chain, commonly used in detergents.
p-Toluenesulfonic acid: Contains a methyl group instead of the decanoyloxy group.
Uniqueness
4-(Decanoyloxy)benzene-1-sulfonic acid is unique due to the presence of the decanoyloxy group, which imparts distinct hydrophobic properties and enhances its surfactant capabilities compared to simpler aromatic sulfonic acids.
Propiedades
Número CAS |
171550-58-6 |
|---|---|
Fórmula molecular |
C16H24O5S |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
4-decanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C16H24O5S/c1-2-3-4-5-6-7-8-9-16(17)21-14-10-12-15(13-11-14)22(18,19)20/h10-13H,2-9H2,1H3,(H,18,19,20) |
Clave InChI |
GAUWGYGVFJBRRR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


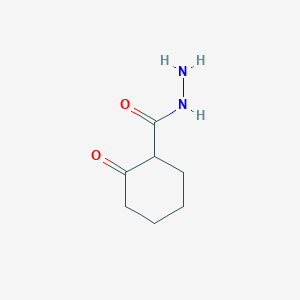

![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)
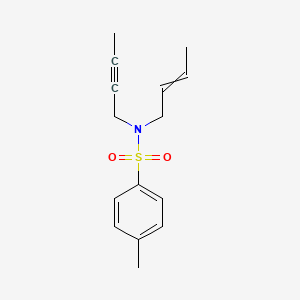
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
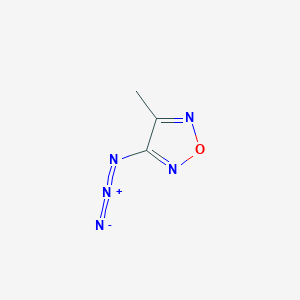
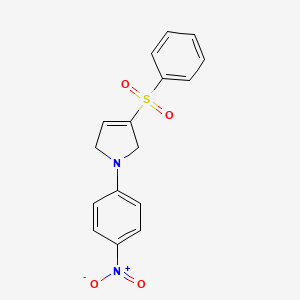
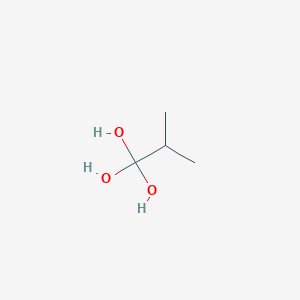
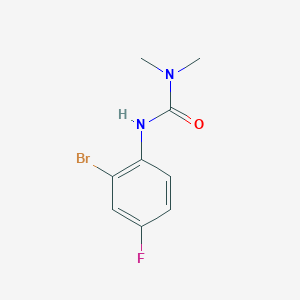

![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
